molecular formula C13H10O3 B6377471 2-Formyl-4-(3-hydroxyphenyl)phenol CAS No. 1098984-10-1

2-Formyl-4-(3-hydroxyphenyl)phenol

Cat. No.: B6377471
CAS No.: 1098984-10-1
M. Wt: 214.22 g/mol
InChI Key: DKYFRBDUSASORX-UHFFFAOYSA-N
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Description

2-Formyl-4-(3-hydroxyphenyl)phenol is an organic compound that features both aldehyde and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(3-hydroxyphenyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is noted for its mild, green, and highly efficient protocol, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale phenol synthesis can be applied. These methods often involve the use of transition-metal catalyzed processes, nucleophilic aromatic substitution of aryl halides, and hydroxylation of benzene .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-4-(3-hydroxyphenyl)phenol is unique due to its combination of aldehyde and phenol functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-5-(3-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(15)7-9/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYFRBDUSASORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685032
Record name 3',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098984-10-1
Record name 3',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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